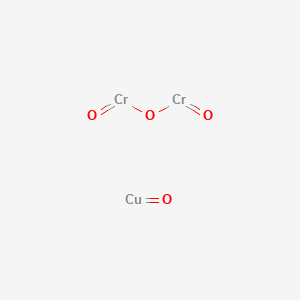

Oxocopper; oxo-(oxochromiooxy)chromium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromium complexes often involves intricate reactions that yield various oxidation states and coordination environments. For instance, chromium(V)-oxo complexes with macrocyclic ligands have been synthesized, showcasing the ability to form highly oxidized transition metal complexes. These complexes serve as precursors for labeling with oxygen-18, demonstrating a method for synthesizing oxygen-labeled oxo complexes in high yields (Collins, T. J., Slebodnick, C., & Uffelman, E., 1990).

Molecular Structure Analysis

The molecular structure of chromium complexes reveals diverse coordination geometries and electronic configurations. For example, chromium(III)-superoxo complexes exhibit structures where the chromium center is coordinated to a superoxo ligand, indicative of their role in oxygen atom transfer reactions and mimicking the function of cysteine dioxygenase enzymes (Cho, J., Woo, J., & Nam, W., 2012).

Chemical Reactions and Properties

Chromium complexes are known for their diverse reactivity, particularly in oxidation reactions. The reactivity of chromium(III)-superoxo complexes in C-H bond activation of hydrocarbons demonstrates their potential as models for understanding the mechanisms of oxygenase enzymes (Cho, J., Woo, J., & Nam, W., 2010).

Physical Properties Analysis

Investigations into the physical properties of chromium complexes, such as their magnetic and electronic structures, provide insights into the underlying principles governing their stability and reactivity. Studies on oxo-bridged dinuclear chromium(III) complexes, for example, correlate optical and magnetic properties with the basicity of the oxo bridge, revealing the complex interplay between structure and function (Morsing, T. J., Bendix, J., Weihe, H., & Døssing, A., 2014).

Chemical Properties Analysis

The chemical properties of chromium complexes, such as their ability to engage in oxygen atom transfer reactions, are crucial for understanding their behavior in catalytic and environmental processes. The formation of Cr(IV)-oxo complexes during these reactions exemplifies the dynamic chemistry of chromium and its potential for synthetic applications (Cho, J., Woo, J., & Nam, W., 2012).

Wissenschaftliche Forschungsanwendungen

- Summary of the Application: Oxocopper; oxo-(oxochromiooxy)chromium, also known as Copper chromite, is used as a catalyst in organic chemistry . It is of great interest to chemists for its catalytic properties .

- Methods of Application or Experimental Procedures: Copper chromite is usually produced by thermal decomposition of copper ammonium chromate . This is easily prepared from copper (II) sulfate, ammonium, sodium, or potassium dichromate, and aqueous ammonia . The copper ammonium chromate precipitates as an orange-brown solid, and can be washed, dried, and finally heated for a period of time at about 350°C to produce the final product of copper chromite .

- Results or Outcomes: Copper chromite is used in the synthesis of pyridine from niacin . Like Raney nickel, it is used in hydrogenation reactions in organic chemistry .

Safety And Hazards

Eigenschaften

IUPAC Name |

oxocopper;oxo(oxochromiooxy)chromium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cr.Cu.4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULFYAFFAGNFJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Cr]O[Cr]=O.O=[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cr2CuO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxocopper; oxo-(oxochromiooxy)chromium | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)

![[2-(Trifluoromethyl)phenyl]ethanethioic S-acid](/img/structure/B75855.png)